(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide
CAS No.:
Cat. No.: VC13479732
Molecular Formula: C14H19F3N2O
Molecular Weight: 288.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19F3N2O |
|---|---|
| Molecular Weight | 288.31 g/mol |
| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
| Standard InChI | InChI=1S/C14H19F3N2O/c1-9(2)12(18)13(20)19(3)8-10-5-4-6-11(7-10)14(15,16)17/h4-7,9,12H,8,18H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | XVSJZWJFCLCDQB-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N |
| SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is (2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide. Key structural elements include:
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A butyramide backbone with methyl substituents at the 3-position and the amide nitrogen.
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A 3-trifluoromethylbenzyl group attached to the amide nitrogen.
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An (S)-configured α-amino group, critical for chiral recognition in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.31 g/mol |
| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
| Canonical SMILES | CC(C)C@@HN |
| PubChem CID | 66568462 |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl moiety may facilitate interactions with aromatic residues in protein targets .
Synthesis and Structural Analogues
Structural Analogues and SAR
Structural modifications significantly impact biological activity:
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Trifluoromethyl vs. fluorine: Replacing the 3-trifluoromethyl group with fluorine (as in (S)-2-amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutyramide) reduces steric bulk but may decrease target affinity.
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Methyl substitution: Methyl groups at the 3-position and amide nitrogen enhance metabolic stability compared to unsubstituted analogues .
Table 2: Activity of Related N-Benzyl Amides
| Compound | Key Modification | Reported Activity |
|---|---|---|
| (S)-N'-Benzyl 2-amino-3-methylbutanamide | 3-methyl, no trifluoromethyl | Anticonvulsant (ED₅₀ = 13–21 mg/kg) |
| CSUOH0901 (NSC751382) | Nimesulide-derived analogue | Anti-cancer (IC₅₀ = 100–500 nM) |
| Salinomycin N-benzyl amides | Macrocycle-derived amides | Antibacterial, anti-cancer |
Research Implications and Future Directions
Target Identification
Potential targets include:
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Kallikrein-related peptidases (KLKs): Inhibited by structurally similar aminopyridine derivatives .
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COX-2: Analogous nimesulide derivatives suppress prostaglandin synthesis .
Optimization Strategies
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